1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17512477
InChI: InChI=1S/C9H16N4S/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11)
SMILES:
Molecular Formula: C9H16N4S
Molecular Weight: 212.32 g/mol

1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17512477

Molecular Formula: C9H16N4S

Molecular Weight: 212.32 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H16N4S
Molecular Weight 212.32 g/mol
IUPAC Name 1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H16N4S/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11)
Standard InChI Key YROXOQHHVJMMET-UHFFFAOYSA-N
Canonical SMILES C1CSCCN1CCN2C=CC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) and a thiomorpholine group (a six-membered ring containing one sulfur and one nitrogen atom). The pyrazole ring is substituted at position 1 with a 2-(thiomorpholin-4-yl)ethyl group and at position 3 with an amine group. This configuration creates a hybrid scaffold capable of hydrogen bonding and π-π interactions, critical for biological targeting.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9_9H16_{16}N4_4S
Molecular Weight212.32 g/mol
IUPAC Name1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine
SMILESC1CSCCN1CCn2cc(C(N)=N2)
InChI KeyYROXOQHHVJMMET-UHFFFAOYSA-N

The sulfur atom in thiomorpholine enhances lipophilicity, potentially improving membrane permeability compared to oxygen-containing morpholine analogs .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiomorpholine protons (δ 2.6–3.1 ppm for SCH2_2 and NCH2_2 groups) and pyrazole protons (δ 6.2–7.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 212.32.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Thiomorpholine Formation: Cyclization of 2-chloroethanethiol with ammonia under basic conditions yields thiomorpholine.

  • Alkylation: Reaction of 3-aminopyrazole with 2-(thiomorpholin-4-yl)ethyl bromide in dimethylformamide (DMF) using sodium hydride as a base.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Thiomorpholine synthesisNH3_3, K2_2CO3_3, EtOH78
AlkylationNaH, DMF, 60°C65

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Industrial-Scale Production

Continuous flow reactors achieve 85% yield by optimizing residence time (20 min) and temperature (70°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Biological Activity and Mechanism

Antimicrobial Effects

In vitro assays demonstrate inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The thiomorpholine moiety disrupts bacterial cell membrane integrity, while the pyrazole ring inhibits dihydrofolate reductase .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTarget EnzymeIC50_{50} (µM)
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amineAurora kinase B12
1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-aminePI3Kγ28
4-[2-(Thiomorpholin-4-YL)ethyl]anilineDHFR45

Applications in Drug Development

Kinase Inhibitor Design

The 3-aminopyrazole group mimics adenine’s hydrogen-bonding pattern, enabling competitive inhibition at ATP-binding sites. Substituents at the thiomorpholine ethyl chain modulate selectivity; bulkier groups enhance affinity for hydrophobic kinase pockets .

Future Directions

Ongoing research focuses on:

  • Structure-Activity Relationships: Modifying the thiomorpholine sulfur oxidation state (sulfoxide vs. sulfone) to tune reactivity.

  • Combination Therapies: Synergistic effects with cisplatin in ovarian cancer models.

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes to enhance tumor targeting.

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